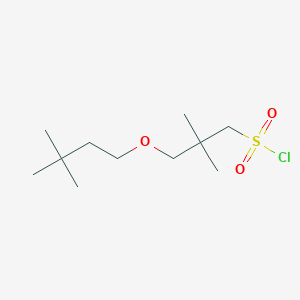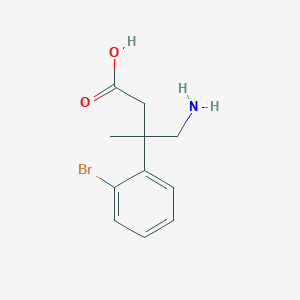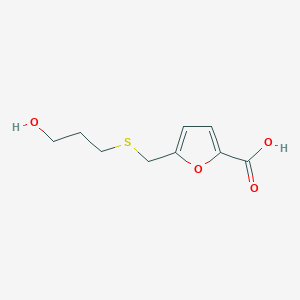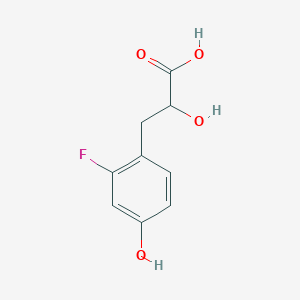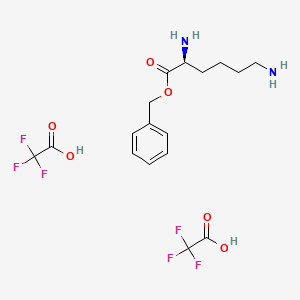
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is a chemical compound with the molecular formula C10H15NO It is known for its unique structure, which includes a phenolic ring with an attached amino group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2,6-dimethoxyphenol with 2-amino-2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) in the presence of catalysts.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on neurotransmitter uptake and potential as an analytical method for amines.
Medicine: Investigated for its potential as an allosteric modifier of hemoglobin, which could have implications in blood oxygen transport and related disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol involves its interaction with molecular targets such as amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This property makes it relevant in neuropharmacology and neuroscience research.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: Similar structure but lacks the methoxy groups.
2,6-Dimethoxyphenol: Similar structure but lacks the amino group.
4-Hydroxyphentermine: Similar structure with variations in the side chain.
Uniqueness
4-(2-Amino-2-methylpropyl)-2,6-dimethoxyphenol is unique due to the presence of both amino and methoxy groups on the phenolic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
85628-55-3 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
4-(2-amino-2-methylpropyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,13)7-8-5-9(15-3)11(14)10(6-8)16-4/h5-6,14H,7,13H2,1-4H3 |
Clave InChI |
YDJMNLCBFCKFRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=C(C(=C1)OC)O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



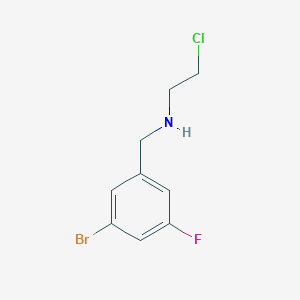
![Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide](/img/structure/B13614889.png)


